molecular formula C19H16N2O5 B5424370 Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate

Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate

Cat. No.: B5424370
M. Wt: 352.3 g/mol
InChI Key: BIBATJXGPBHLPB-JLJGJNDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate is a complex organic compound that features a furan ring, a pyrazolidine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate typically involves multi-step organic reactions. The starting materials often include furan derivatives, pyrazolidine derivatives, and benzoic acid derivatives. The key steps in the synthesis may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazolidine Ring: This step may involve the condensation of hydrazine with a diketone or ketoester.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction may yield dihydrofuran derivatives.

Scientific Research Applications

Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate involves its interaction with specific molecular targets. The furan and pyrazolidine rings may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propanoate
  • Ethyl 2-furoate
  • Ethyl 4-oxo-4H-pyran-2-carboxylate

Uniqueness

Ethyl 4-[(4Z)-4-[(2E)-3-(furan-2-YL)prop-2-EN-1-ylidene]-3,5-dioxopyrazolidin-1-YL]benzoate is unique due to its combination of a furan ring, a pyrazolidine ring, and a benzoate ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the pyrazolidine ring may enhance its interaction with certain enzymes or receptors, making it a valuable compound for pharmaceutical research.

Properties

IUPAC Name

ethyl 4-[(4Z)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-2-25-19(24)13-8-10-14(11-9-13)21-18(23)16(17(22)20-21)7-3-5-15-6-4-12-26-15/h3-12H,2H2,1H3,(H,20,22)/b5-3+,16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBATJXGPBHLPB-JLJGJNDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CO3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.